molecular formula C10H12FN B070893 1-(3-Fluorophenyl)cyclobutanamine CAS No. 179411-86-0

1-(3-Fluorophenyl)cyclobutanamine

Cat. No. B070893
Key on ui cas rn: 179411-86-0
M. Wt: 165.21 g/mol
InChI Key: QSYUGDFRPMSYOD-UHFFFAOYSA-N
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Patent
US05525742

Procedure details

A stirred solution of 1-(3-fluorophenyl)cyclobutanecarbamic acid, benzyl ester (8.25 g, 27.6 mmol) and ammonium formate (5.04 g, 79.9 mmol) in methanol (120 mL) under N2 is cooled to 15° C. Ten percent palladium on carbon (1.5 g) is added portionwise over 10 minutes. The reaction mixture is stirred at 15° C. for 45 minutes, then filtered through a small pad of celite. The filter cake is washed with methanol. The filtrate is concentrated. The resulting white solid is partitioned between dichloromethane (150 mL) and saturated aqueous bicarbonate (150 mL). The phases are separated and the aqueous phase extracted with dichloromethane (3×75 mL). The combined organics are washed with saturated aqueous bicarbonate (1×100 mL), water (1×100 mL) and brine (1×100 mL), dried (MgSO4), filtered and concentrated. The organic residue is purified by flash chromatography using 2.5% methanol (saturated with ammonia) in dichloromethane as the eluent to afford 3.77 g of 1-(3-fluorophenyl)cyclobutanamine. This product is the amine used in Step B-2. 1H NMR (CDCl3) δ7.32 (m, 1 H), 7.19 (m, 1 H), 7.09 (m, 1 H), 6.94 (m, 1 H), 2.54 (m, 2 H), 2.12 (m, 3 H), 1.80 (m, 1 H), 1.70 (s, 2 H); 13C NMR (CDCl3) δ164.6, 161.3, 151.99, 151.90, 129.9, 129.8, 120.54, 120.50, 113.3, 113.0, 112.2, 111.9, 58.8, 36.9, 14.1.
Name
1-(3-fluorophenyl)cyclobutanecarbamic acid, benzyl ester
Quantity
8.25 g
Type
reactant
Reaction Step One
Quantity
5.04 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:8]2([NH:12]C(OCC3C=CC=CC=3)=O)[CH2:11][CH2:10][CH2:9]2)[CH:5]=[CH:6][CH:7]=1.C([O-])=O.[NH4+]>CO.[Pd]>[F:1][C:2]1[CH:3]=[C:4]([C:8]2([NH2:12])[CH2:11][CH2:10][CH2:9]2)[CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
1-(3-fluorophenyl)cyclobutanecarbamic acid, benzyl ester
Quantity
8.25 g
Type
reactant
Smiles
FC=1C=C(C=CC1)C1(CCC1)NC(=O)OCC1=CC=CC=C1
Name
Quantity
5.04 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
120 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 15° C. for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a small pad of celite
WASH
Type
WASH
Details
The filter cake is washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
The resulting white solid is partitioned between dichloromethane (150 mL) and saturated aqueous bicarbonate (150 mL)
CUSTOM
Type
CUSTOM
Details
The phases are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with dichloromethane (3×75 mL)
WASH
Type
WASH
Details
The combined organics are washed with saturated aqueous bicarbonate (1×100 mL), water (1×100 mL) and brine (1×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The organic residue is purified by flash chromatography

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
FC=1C=C(C=CC1)C1(CCC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.77 g
YIELD: CALCULATEDPERCENTYIELD 82.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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